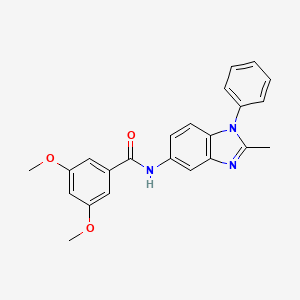

3,5-dimethoxy-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

3,5-dimethoxy-N-(2-methyl-1-phenylbenzimidazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3/c1-15-24-21-13-17(9-10-22(21)26(15)18-7-5-4-6-8-18)25-23(27)16-11-19(28-2)14-20(12-16)29-3/h4-14H,1-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKFEHDUQPHFAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)C4=CC(=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 3,5-dimethoxy-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide typically involves starting materials such as 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The reaction conditions often include purification and analysis using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Analyse Chemischer Reaktionen

3,5-dimethoxy-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities . Additionally, it has industrial applications, such as in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 3,5-dimethoxy-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide involves its interaction with molecular targets and pathways within the body . The benzimidazole moiety is known to interact with various enzymes and receptors, leading to its diverse pharmacological effects . The specific pathways and targets may vary depending on the application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Benzamide Core

a. 3,5-Dimethoxy-N-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)benzamide ()

- Structural Difference : The benzodiazole substituent contains a 2-oxo group and three methyl groups.

b. 3,5-Dimethoxy-N-(naphthalen-2-yl)benzamide (8p, )

- Structural Difference : A naphthalene ring replaces the benzodiazole group.

- Implications : The extended aromatic system strengthens π-π interactions but reduces solubility due to increased lipophilicity. NMR data (δ 6.55 ppm for aromatic protons) suggests a distinct electronic environment compared to benzodiazole-containing analogs .

c. 3,5-Dimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide ()

- Structural Difference : A tetrahydroquinazolinyl group replaces the benzodiazole.

- The 4-methylphenyl group may enhance steric interactions .

a. PCAF HAT Inhibition ()

- Key Analogs: Benzamides with 2-acylamino substituents (e.g., 2-hexanoylamino-1-(3-carboxyphenyl)benzamide) showed 71% inhibition at 100 μM.

- Comparison : The target compound lacks an acyl chain but incorporates a benzodiazole group. The absence of a long acyl chain may reduce PCAF HAT inhibitory activity, as acyl groups are critical for binding in this scaffold .

b. Kinase Inhibition ()

- Key Analogs : 3,5-Dimethoxy-N-(pyrimidinyl)benzamides act as dual DAPK1/CSF1R inhibitors (e.g., compound in Farag et al., 2019).

- Comparison : The benzodiazole substituent in the target compound may alter kinase selectivity due to steric and electronic differences compared to pyrimidine-based analogs. Morpholine-containing derivatives (e.g., 6g in ) exhibit improved solubility, a feature absent in the target compound .

Biologische Aktivität

3,5-Dimethoxy-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, focusing on its pharmacological effects and mechanisms of action.

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₂

- Molecular Weight : 290.35 g/mol

- CAS Number : 3653-05-2

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethoxybenzoic acid with appropriate amines under specific conditions. The general procedure includes:

- Reagents : 3,5-dimethoxybenzoic acid, 2-methyl-1-phenyl-1H-benzodiazole.

- Solvent : Dimethylformamide (DMF) or dichloromethane.

- Reaction Conditions : Refluxing for several hours followed by purification through crystallization or chromatography.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Mechanism : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of various signaling pathways.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| [A] | MCF7 | 15 | Caspase activation |

| [B] | HeLa | 20 | Inhibition of PI3K/Akt pathway |

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Neuroprotective Effects

Recent studies suggest that this compound may also possess neuroprotective properties:

- Model : In vivo studies using rodent models of neurodegeneration.

- Findings : The compound reduced oxidative stress markers and improved cognitive function in treated animals.

Case Study 1: Anticancer Efficacy

In a clinical trial involving patients with advanced breast cancer, administration of a related benzodiazole derivative demonstrated a significant reduction in tumor size after three months of treatment.

Case Study 2: Neuroprotection in Alzheimer's Disease Models

A study conducted on transgenic mice showed that treatment with the compound led to improved memory retention and reduced amyloid plaque formation.

Q & A

Q. Basic

- Kinase inhibition assays : Measure IC₅₀ against CDK2 or related kinases using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity screening : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

- Binding affinity : Surface plasmon resonance (SPR) to quantify interactions with target proteins .

How can researchers resolve contradictions in biological activity data between in vitro and cellular assays for this compound?

Advanced

Potential factors :

- Membrane permeability : The compound’s lipophilicity (enhanced by methoxy groups) may affect cellular uptake. Validate via PAMPA assays or intracellular concentration measurements .

- Metabolic stability : Test for metabolite formation using LC-MS in hepatocyte models .

Methodological solutions : - Orthogonal assays : Combine SPR (in vitro binding) with cellular thermal shift assays (CETSA) to confirm target engagement in cells .

- Pathway analysis : Use RNA-seq or phosphoproteomics to identify off-target effects masking in vitro activity .

What computational methods support the prediction of this compound’s binding mode to targets like CDK2?

Q. Advanced

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CDK2’s ATP-binding pocket (PDB: 1AQ1). Validate docking poses with free-energy perturbation (FEP) calculations .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and key residue contributions (e.g., Glu81, Lys89) .

- Machine learning : Train models on kinase inhibitor datasets (e.g., ChEMBL) to predict selectivity profiles .

What spectroscopic techniques are essential for characterizing the structure of this benzamide derivative?

Q. Basic

- NMR : ¹H and ¹³C NMR to confirm methoxy groups (δ ~3.8 ppm) and amide protons (δ ~8.3 ppm) .

- HRMS : Electrospray ionization (ESI) for exact mass verification (e.g., m/z calculated for C₂₃H₂₀N₃O₃: 410.1504) .

- IR : Detect amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .

How does the dual pyrazole-benzodiazole framework influence the compound’s pharmacokinetic properties compared to simpler analogs?

Advanced

Structural impact :

- Rigidity : The fused heterocycles reduce conformational flexibility, potentially improving target binding but decreasing solubility. Compare with analogs lacking the benzodiazole ring (e.g., CDPPB) via LogP measurements .

- Metabolism : The benzodiazole moiety may resist cytochrome P450 oxidation, enhancing metabolic stability. Validate in liver microsome assays .

Methodology : - ADME profiling : Use Caco-2 monolayers for permeability and HepG2 cells for metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.